1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

説明

BenchChem offers high-quality 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCBWDOJZXZRQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and aqueous solubility profile of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

An In-depth Technical Guide to the Molecular Weight and Aqueous Solubility Profile of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride

Introduction

In the landscape of drug discovery and development, a comprehensive understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. Among these properties, molecular weight and aqueous solubility are paramount, dictating everything from synthetic feasibility and formulation strategies to pharmacokinetic behavior and bioavailability. This guide provides a detailed technical examination of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond simple data reporting and provide a deeper, mechanistic understanding of why these properties are what they are and how they can be reliably determined and interpreted. This document is structured to equip researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to effectively work with this compound.

Section 1: Physicochemical Identity and Molecular Weight

The precise identity and mass of a molecule are its most fundamental characteristics. For 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, these details inform stoichiometry, concentration calculations, and analytical characterization.

Chemical Structure and Protonation State

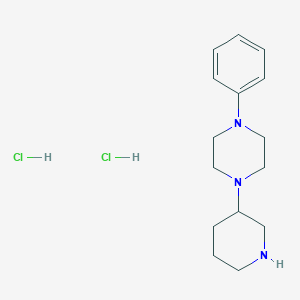

1-Phenyl-4-(piperidin-3-yl)piperazine is a polybasic compound containing three nitrogen atoms, each capable of accepting a proton. The dihydrochloride salt form indicates that two of these nitrogen atoms are protonated, forming ammonium cations that are ionically bonded with two chloride anions. This salt formation is a common and critical strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[1][2][3] The most likely protonation sites are the piperidine nitrogen and the piperazine nitrogen distal to the phenyl group, due to their higher basicity compared to the aniline-like nitrogen.

Caption: Structure of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride.

Molecular Formula and Weight

The molecular formula and weight are critical for all quantitative work. Based on its chemical structure, the properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅Cl₂N₃ | [4] |

| Average Molecular Weight | 318.29 g/mol | |

| Monoisotopic Mass | 317.14799 g/mol | Calculated |

The average molecular weight is used for preparing solutions of a specific molarity, while the monoisotopic mass is essential for high-resolution mass spectrometry analysis.

Section 2: Aqueous Solubility Profile - A Theoretical Framework

Aqueous solubility is not a single value but a profile that is highly dependent on the solution's properties, most notably pH. For an ionizable molecule like 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, this pH-dependence is the most critical factor governing its behavior in aqueous media.

The Role of Salt Form in Enhancing Solubility

The conversion of the free base form of 1-Phenyl-4-(piperidin-3-yl)piperazine to its dihydrochloride salt drastically increases its aqueous solubility.[1][2] This is a direct consequence of introducing ionic character. The protonated amine groups and their associated chloride counter-ions can interact favorably with the polar water molecules through ion-dipole interactions, which are significantly stronger than the hydrogen bonding and dipole-dipole interactions that the less polar free base can form. This principle is a cornerstone of pharmaceutical formulation.[1]

pH-Dependent Solubility and the Henderson-Hasselbalch Equation

The solubility of this compound is intrinsically linked to its acid-base equilibria. As a dihydrochloride salt of a weak base, its solubility in water is governed by the pH of the solution. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (protonated) to unionized (free base) forms of the molecule is described by the Henderson-Hasselbalch equation.[5][6][7][8]

pH = pKa + log ([Base] / [Acid])

For a compound with multiple pKa values, the overall solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the various protonated, more soluble species. As the pH of the solution increases towards and above the pKa values of the protonated amines, the equilibrium shifts towards the neutral, less soluble free base form, which can lead to precipitation. Conversely, at low pH, the compound exists predominantly in its highly soluble, fully protonated form. Therefore, a full solubility profile across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is necessary to predict its behavior in biological systems.[9]

Section 3: Experimental Determination of Aqueous Solubility

To move from theory to practice, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the universally accepted "gold standard" for determining the thermodynamic solubility of a compound.[9][10] It is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive measure of a compound's solubility under specific conditions.

Detailed Step-by-Step Protocol: The Shake-Flask Method

This protocol outlines the necessary steps to determine the pH-dependent aqueous solubility of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

A. Materials and Reagents:

-

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (solid powder)

-

Purified water (Type I or HPLC-grade)

-

A series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringes and chemically inert, low-binding syringe filters (e.g., 0.22 µm PVDF or PTFE)[10]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

B. Experimental Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific pH buffer. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.

-

Expert Insight: Using an amount that is 5-10 times the expected solubility minimizes the impact of weighing errors while ensuring saturation is achieved.

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature. Agitate for an extended period, typically 24-72 hours.[10][11]

-

Expert Insight: This prolonged agitation is necessary to allow the system to reach thermodynamic equilibrium. For some compounds, especially those that may exist in different polymorphic forms, 72 hours is preferable to allow for any potential solid-state transformations to the most stable, least soluble form.[9]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully separate the supernatant from the solid. This is best achieved by centrifugation, followed by filtration of the clear supernatant through a 0.22 µm syringe filter.[10]

-

Expert Insight: Pre-saturating the filter by discarding the first portion of the filtrate is a self-validating step to prevent loss of the analyte due to non-specific binding to the filter membrane.

-

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations in the same buffer. Analyze both the standards and the filtered samples by a validated analytical method, typically HPLC-UV.

-

Expert Insight: A robust HPLC method with a calibration curve spanning the expected concentration range is essential for accurate quantification. The R² value of the calibration curve should be >0.995 for trustworthiness.

-

-

Data Analysis: Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This concentration represents the equilibrium solubility at that specific pH and temperature. The results are typically reported in units of mg/mL or µg/mL.

Section 4: Data Presentation and Visualization

Clear visualization of workflows and data is essential for comprehension and reproducibility.

Summary of Physicochemical Properties

The following table summarizes the core physicochemical data for the compound and provides a template for reporting experimentally determined solubility data.

| Parameter | Value / Data |

| IUPAC Name | 1-phenyl-4-(piperidin-3-yl)piperazine;dihydrochloride |

| Molecular Formula | C₁₅H₂₅Cl₂N₃ |

| Molecular Weight | 318.29 g/mol |

| Appearance | Typically a white to off-white crystalline powder[1] |

| Solubility at 25°C (Hypothetical) | |

| pH 1.2 | e.g., > 50 mg/mL |

| pH 4.5 | e.g., 25 mg/mL |

| pH 6.8 | e.g., 5 mg/mL |

| pH 7.4 | e.g., 1 mg/mL |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Conclusion

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a compound whose utility in a research setting is fundamentally governed by its molecular weight and aqueous solubility. With a molecular weight of 318.29 g/mol , it falls well within the range of typical small molecule drug candidates. While specific experimental solubility data is not publicly cataloged, a strong theoretical understanding predicts high solubility at low pH, decreasing as the pH rises and the molecule deprotonates to its less soluble free base. This guide has provided the essential theoretical background and a detailed, field-proven experimental protocol—the shake-flask method—to enable researchers to accurately determine this critical pH-solubility profile. Adherence to this robust methodology is crucial for generating reliable data that can confidently guide formulation, preclinical testing, and all subsequent stages of drug development.

References

- Grokipedia. (n.d.). Hydrochloride.

- Enamine. (n.d.). 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride | 1281095-50-8.

- Sapphire Bioscience. (n.d.). 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.

- Scribd. (2019, August 12). Aqueous Solubility Determination Method.

- Bevirt, K. M., & D’Souza, A. (2007).

- Wikipedia. (n.d.). Hydrochloride.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid.

- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.

- Grokipedia. (n.d.). Henderson–Hasselbalch equation.

- Science Notes. (2023, March 25). Henderson Hasselbalch Equation and Examples.

- Ionis Pharmaceuticals. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Wikipedia. (n.d.). Henderson–Hasselbalch equation.

- RCET. (n.d.). Henderson Hassel balch Equation.

Sources

- 1. Hydrochloride â Grokipedia [grokipedia.com]

- 2. Hydrochloride - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. microbenotes.com [microbenotes.com]

- 6. HendersonâHasselbalch equation â Grokipedia [grokipedia.com]

- 7. sciencenotes.org [sciencenotes.org]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. raytor.com [raytor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

Preliminary toxicity profile of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

An In-Depth Technical Guide to the Preliminary Toxicity Profile of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride

Abstract

This guide outlines a comprehensive, tiered strategy for establishing the preliminary toxicity profile of the novel chemical entity, 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. As specific toxicological data for this compound are not extensively available in public literature, this document serves as a methodological framework grounded in internationally recognized protocols and regulatory guidelines. The proposed workflow is designed to efficiently characterize the compound's potential for cytotoxicity, genotoxicity, cardiovascular toxicity, and acute systemic toxicity. By integrating a series of validated in vitro and in vivo assays, this guide provides the scientific rationale and detailed protocols necessary to build a robust safety profile, enabling informed decision-making in the early stages of drug development.

Introduction: The Imperative for Early-Stage Toxicity Profiling

1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a synthetic compound featuring a phenylpiperazine moiety linked to a piperidine ring. Compounds containing the phenylpiperazine scaffold are known to interact with a range of biological targets, including various neurotransmitter receptors, making them a common feature in centrally active drug candidates.[1][2] The piperidine ring is also a prevalent structure in pharmaceuticals.[3] Given the potential for potent biological activity, a rigorous and early assessment of a novel compound's safety profile is not merely a regulatory requirement but a fundamental component of risk management in drug development.[4]

The primary objective of preliminary toxicity profiling is to identify potential safety liabilities early, thereby saving significant time and resources by focusing on the most promising and safest candidates.[5][6] This guide details a logical, stepwise approach to de-risk 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, beginning with high-throughput in vitro assays and progressing to a definitive in vivo study.

Compound Profile

-

Chemical Name: 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

-

Molecular Formula: C₁₅H₂₅Cl₂N₃

-

Structural Class: Phenylpiperazine, Piperidine derivative

-

Anticipated Concerns: Phenylpiperazine derivatives have been associated with effects on the central nervous, cardiovascular, and hepatic systems.[7] The basic nitrogen atoms suggest potential for off-target interactions, including with cardiac ion channels like the hERG channel. Therefore, a focused assessment of cardiotoxicity is paramount.

A Tiered Approach to Toxicity Assessment

The proposed workflow is structured to maximize data acquisition while minimizing compound and animal usage, in line with the "3Rs" principle (Replacement, Reduction, Refinement).

Caption: Tiered workflow for preliminary toxicity profiling.

Tier 1: In Vitro Cytotoxicity Assessment

Causality: The initial step is to determine the concentrations at which the compound causes general cell death.[8] This is critical for two reasons: 1) it identifies the compound's intrinsic cellular toxicity, and 2) it establishes the appropriate, non-cytotoxic concentration range for subsequent, more complex in vitro assays like genotoxicity tests, preventing false positives due to overt toxicity.[9] In vitro cytotoxicity assays are rapid, inexpensive, and reduce the reliance on animal testing.[6][10]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the cells and add fresh medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

| Parameter | Example Value | Interpretation |

| Cell Line | HepG2 | Human liver carcinoma; assesses potential hepatotoxicity. |

| IC₅₀ | > 100 µM | Low cytotoxic potential. |

| IC₅₀ | 10 - 100 µM | Moderate cytotoxic potential. |

| IC₅₀ | < 10 µM | High cytotoxic potential; warrants caution. |

Tier 1: Genotoxicity Assessment

Causality: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations or chromosomal damage), which is a primary indicator of carcinogenic potential.[12] A standard, regulatory-accepted battery includes a test for gene mutation in bacteria and an in vitro test for chromosomal damage in mammalian cells.[13]

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used assay that assesses a substance's potential to induce gene mutations.[14] It uses several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine). The test detects mutations that restore the bacteria's ability to synthesize the amino acid, allowing them to grow on a deficient medium.

-

Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) because some chemicals only become mutagenic after being metabolized.[12][14]

-

Exposure: Expose the bacterial strains to a range of concentrations of the test compound, based on the prior cytotoxicity results.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[9][15] It identifies micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[15][16]

-

Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 cells or Chinese Hamster Ovary (CHO) cells) with a stable karyotype and functional DNA repair capacity.[16][17]

-

Exposure: Treat the cells with the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[9]

-

Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cell division at the two-nuclei stage, which makes scoring micronuclei in binucleated cells easier.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: Using a microscope or flow cytometry, score the frequency of micronuclei in at least 2000 cells per concentration. A significant, dose-related increase in micronucleated cells indicates genotoxic potential.

Caption: Logic diagram for genotoxicity assessment.

Tier 1: Cardiovascular Safety Pharmacology (hERG Assay)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is the most common cause of drug-induced QT interval prolongation, a condition that can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[18][19] Therefore, assessing a compound's effect on the hERG channel is a critical safety checkpoint mandated by regulatory agencies like the FDA.[18][20] The ICH S7B guideline provides the framework for this nonclinical evaluation.[21][22]

Experimental Protocol: Manual Patch-Clamp hERG Assay

The manual patch-clamp technique is the gold standard for measuring ion channel activity.

-

Cell System: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

-

Electrophysiology: Using a glass micropipette, form a high-resistance seal with an individual cell membrane (a "gigaseal").

-

Voltage Clamp: Apply a specific voltage protocol to the cell to elicit the characteristic hERG current (IKr).

-

Compound Application: Perfuse the cell with a vehicle control solution to establish a baseline current, followed by increasing concentrations of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

-

Data Acquisition: Measure the hERG current at each concentration and calculate the percentage of inhibition relative to the baseline.

-

Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

| hERG IC₅₀ Value | Safety Margin (vs. Cₘₐₓ) | Preliminary Risk Assessment |

| > 30 µM | > 30-fold | Low risk of QT prolongation. |

| 1 - 30 µM | 10 to 30-fold | Intermediate risk; requires further investigation. |

| < 1 µM | < 10-fold | High risk; significant concern for QT prolongation.[19] |

| (Note: Cₘₐₓ refers to the maximum anticipated therapeutic plasma concentration) |

Tier 2: In Vivo Acute Oral Toxicity Study (OECD 423)

Causality: After establishing the in vitro profile, an in vivo study is necessary to understand the compound's toxicity in a whole biological system, which accounts for absorption, distribution, metabolism, and excretion (ADME). The Acute Toxic Class Method (OECD 423) is a stepwise procedure that provides information on acute toxicity and allows for classification according to the Globally Harmonised System (GHS) while minimizing animal use.[23][24][25]

Experimental Protocol: Acute Toxic Class Method

-

Animal Model: Use a single sex of a standard rodent species, typically female rats, as they are often slightly more sensitive.[26]

-

Dose Selection: Based on in vitro data and any available structure-activity relationship information, select a starting dose from the fixed levels defined by the guideline (e.g., 5, 50, 300, 2000 mg/kg).[27]

-

Procedure: Administer the compound by oral gavage to a group of three animals.

-

Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and CNS effects, and any instances of mortality.

-

Stepwise Progression: The outcome (number of mortalities) in the first group determines the next step:

-

If mortality is observed, the dose for the next group is lowered.

-

If no mortality is observed, the dose is increased.

-

The test is stopped when a dose that causes mortality is identified, or when no mortality is seen at the highest dose level (2000 mg/kg), or when a dose that causes clear toxicity is identified.[25]

-

-

Endpoint: The primary result is the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels. A gross necropsy of all animals is performed at the end of the study.

Integrated Risk Assessment and Conclusion

The culmination of this tiered approach is an integrated risk assessment. The data from each assay must be considered in concert to form a holistic preliminary safety profile for 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

-

Low-Risk Profile: High IC₅₀ in cytotoxicity assays (>100 µM), negative results in both Ames and micronucleus tests, a hERG IC₅₀ >30 µM, and a low acute oral toxicity classification (GHS Category 5 or unclassified, LD₅₀ >2000 mg/kg). This profile would strongly support further development.

-

High-Risk Profile: Potent cytotoxicity (<10 µM), positive genotoxicity results, potent hERG inhibition (<1 µM), or high acute oral toxicity (e.g., GHS Category 1 or 2, LD₅₀ <50 mg/kg). Such a profile would likely terminate the compound's development unless the intended therapeutic benefit is exceptionally high and for a life-threatening condition.

This structured, evidence-based guide provides a robust framework for the initial safety evaluation of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. By adhering to these internationally validated protocols, researchers can generate the high-quality, reliable data necessary to make critical go/no-go decisions in the drug development pipeline.

References

- Vertex AI Search. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved March 17, 2026.

-

OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved March 17, 2026, from [Link]

- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved March 17, 2026.

- ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved March 17, 2026.

-

Lynch, A. M., et al. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved March 17, 2026.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved March 17, 2026.

-

OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved March 17, 2026, from [Link]

- Labcorp. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Retrieved March 17, 2026.

-

Harada, T., et al. (n.d.). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved March 17, 2026.

- TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved March 17, 2026.

- Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved March 17, 2026.

-

U.S. Food and Drug Administration. (n.d.). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved March 17, 2026, from [Link]

-

Hancox, J. C., et al. (n.d.). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved March 17, 2026.

- National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved March 17, 2026.

-

Riss, T. L., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved March 17, 2026.

- U.S. Food and Drug Administration. (n.d.). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Retrieved March 17, 2026.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved March 17, 2026.

- Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved March 17, 2026.

- Springer Medizin. (2026, January 14). How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487)

- Inotiv. (2025, April 2). Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Retrieved March 17, 2026.

- Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. Retrieved March 17, 2026.

-

PubMed. (n.d.). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

- vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Retrieved March 17, 2026.

-

Obniska, J., et al. (n.d.). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

ACS Publications. (2018, November 1). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics | Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved March 17, 2026.

- Thieme Connect. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Retrieved March 17, 2026.

- Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved March 17, 2026.

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. Retrieved March 17, 2026, from [Link]

-

PubMed. (2016, December 15). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

- Benchchem. (n.d.).

- ChemicalBook. (2025, July 19).

- ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. Retrieved March 17, 2026.

- Altasciences. (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Retrieved March 17, 2026.

- Sigma-Aldrich. (n.d.). 1-Phenylpiperazine hydrochloride 99%. Retrieved March 17, 2026.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biotech-spain.com [biotech-spain.com]

- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 6. kosheeka.com [kosheeka.com]

- 7. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ttslaboratuvar.com [ttslaboratuvar.com]

- 13. vivoscience.de [vivoscience.de]

- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 15. oecd.org [oecd.org]

- 16. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. insights.inotiv.com [insights.inotiv.com]

- 18. fda.gov [fda.gov]

- 19. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. blog.inotiv.com [blog.inotiv.com]

- 22. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 23. oecd.org [oecd.org]

- 24. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. researchgate.net [researchgate.net]

- 27. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. While specific binding data for this molecule is not extensively published, its structural motifs—a phenylpiperazine and a piperidine moiety—are common in centrally active agents, suggesting potential interactions with various neurotransmitter receptors.[1][2][3][4] This document outlines the theoretical basis and practical execution of in-vitro radioligand binding assays to elucidate its pharmacological profile. Detailed, step-by-step protocols for assessing affinity at key dopamine, serotonin, and adrenergic receptors are provided, alongside methodologies for data analysis and interpretation. The guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological screening and characterization of new chemical entities.

Introduction: Unveiling the Pharmacological Potential of a Novel Scaffold

The 1-Phenyl-4-(piperidin-3-yl)piperazine scaffold represents a compelling starting point for the development of novel therapeutics targeting the central nervous system (CNS). The phenylpiperazine moiety is a well-established pharmacophore found in numerous approved drugs with activity at dopamine and serotonin receptors.[1][5] Similarly, the piperidine ring is a prevalent feature in a wide array of CNS-active compounds.[3] The combination of these two structural elements in 1-Phenyl-4-(piperidin-3-yl)piperazine suggests a high probability of affinity for a range of G-protein coupled receptors (GPCRs) that are critical in neurotransmission.

This guide will focus on the foundational step in characterizing any new chemical entity: determining its receptor binding affinity. We will present a systematic approach to profile 1-Phenyl-4-(piperidin-3-yl)piperazine against a panel of receptors commonly associated with its structural class. The primary methodology discussed is the radioligand binding assay, a robust and sensitive technique considered the gold standard for quantifying ligand-receptor interactions.[6][7][8]

Core Principles of Investigation:

-

Causality in Experimental Design: The choice of receptors for screening is not arbitrary. It is dictated by the structural alerts within the molecule. The phenylpiperazine core strongly suggests an evaluation of dopaminergic and serotonergic receptors, while broader screening across adrenergic receptors is also warranted to assess selectivity.

-

Self-Validating Protocols: The described experimental procedures include essential controls—total binding, non-specific binding, and competitive displacement—to ensure the reliability and reproducibility of the generated data.

-

Authoritative Grounding: All methodologies are based on established and widely accepted practices in the field of pharmacology and are supported by references to authoritative sources.

Theoretical Framework: The Radioligand Binding Assay

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[6][7] These assays utilize a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The principle of the competitive binding assay, which is central to this guide, involves measuring the ability of an unlabeled test compound (1-Phenyl-4-(piperidin-3-yl)piperazine) to displace the radioligand from the receptor.[8][9] This displacement is concentration-dependent and allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.[10]

The key parameters derived from these assays are:

-

IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Ki (Inhibitory Constant): An intrinsic measure of the affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand (Kd).

Hypothetical Binding Affinity Profile of 1-Phenyl-4-(piperidin-3-yl)piperazine

The following table presents a hypothetical, yet plausible, binding affinity profile for 1-Phenyl-4-(piperidin-3-yl)piperazine at a selection of key CNS receptors. This data is for illustrative purposes to demonstrate how experimental results would be presented and interpreted.

| Receptor Target | Radioligand | Test Compound Ki (nM) | Interpretation of Affinity |

| Dopamine D2 | [³H]-Spiperone | 25 | High Affinity |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 15 | High Affinity |

| Serotonin 5-HT2A | [³H]-Ketanserin | 150 | Moderate Affinity |

| Adrenergic α1A | [¹²⁵I]-HEAT | 800 | Low Affinity |

| Adrenergic α2A | [³H]-Rauwolscine | > 10,000 | Negligible Affinity |

Interpretation of Hypothetical Data:

Based on this illustrative data, 1-Phenyl-4-(piperidin-3-yl)piperazine would be characterized as a high-affinity ligand for the Dopamine D2 and Serotonin 5-HT1A receptors, with moderate affinity for the Serotonin 5-HT2A receptor. The significantly lower affinity for the adrenergic receptors suggests a degree of selectivity. This profile would warrant further investigation into its functional activity (i.e., agonist, antagonist, or partial agonist) at the D2 and 5-HT1A receptors.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for conducting competitive radioligand binding assays for the receptors of interest. These protocols are based on established methodologies and can be adapted as needed.[11][12][13][14][15]

General Materials and Reagents

-

Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).[13][14]

-

Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands with high specific activity.

-

Assay Buffer: Specific to each receptor assay, but generally a buffered saline solution (e.g., Tris-HCl or HEPES) at a physiological pH.[12][13][14]

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand during filtration.[12][13]

-

Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Test Compound: 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

96-well Plates: For incubation of the assay components.

-

Glass Fiber Filters: Pre-treated to reduce non-specific binding.[12]

-

Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.

-

Scintillation Vials and Cocktail: For quantification of radioactivity.

-

Liquid Scintillation Counter or Gamma Counter: To measure the radioactivity on the filters.

Protocol for Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 1-Phenyl-4-(piperidin-3-yl)piperazine for the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific Ligand: Haloperidol (10 µM).

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human D2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well in triplicate (final volume of 250 µL):

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (final concentration ~0.3 nM), 150 µL Cell Membranes (10-20 µg protein).

-

Non-specific Binding (NSB): 50 µL Haloperidol (10 µM), 50 µL [³H]-Spiperone, 150 µL Cell Membranes.

-

Competition Binding: 50 µL of serially diluted 1-Phenyl-4-(piperidin-3-yl)piperazine, 50 µL [³H]-Spiperone, 150 µL Cell Membranes.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.[12]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Washing: Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[12]

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Serotonin 5-HT1A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 1-Phenyl-4-(piperidin-3-yl)piperazine for the human serotonin 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Non-specific Ligand: Serotonin (10 µM).

-

Cell Membranes: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.[16]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid.[13]

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well in triplicate (final volume of 550 µL):

-

Total Binding: 25 µL Assay Buffer, 25 µL [³H]-8-OH-DPAT (final concentration ~1 nM), 500 µL Cell Membranes (5-10 µg protein).

-

Non-specific Binding (NSB): 25 µL Serotonin (10 µM), 25 µL [³H]-8-OH-DPAT, 500 µL Cell Membranes.

-

Competition Binding: 25 µL of serially diluted 1-Phenyl-4-(piperidin-3-yl)piperazine, 25 µL [³H]-8-OH-DPAT, 500 µL Cell Membranes.

-

-

Incubation: Incubate the plate at 27°C for 60 minutes.[13]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the IC50 and Ki values as described for the D2 receptor assay.

Signaling Pathways and Functional Implications

The binding of a ligand to a GPCR initiates a cascade of intracellular events. The nature of this signaling determines whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Both the Dopamine D2 and Serotonin 5-HT1A receptors are typically coupled to inhibitory G-proteins (Gi).[11][16] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] Functional assays, such as cAMP accumulation assays or [³⁵S]GTPγS binding assays, are necessary to determine the functional activity of 1-Phenyl-4-(piperidin-3-yl)piperazine and are a critical next step after establishing its binding affinity.[10][11]

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial pharmacological characterization of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. The described radioligand binding assays are fundamental to establishing its receptor affinity and selectivity profile. Based on its structural components, this compound holds promise as a modulator of dopaminergic and serotonergic systems.

The logical next steps in the evaluation of this compound would include:

-

Functional Assays: To determine whether it acts as an agonist, antagonist, or partial agonist at receptors for which it shows high affinity.

-

Broader Selectivity Screening: To assess its binding to a wider panel of receptors, ion channels, and transporters to identify potential off-target effects.

-

In Vivo Studies: To evaluate its pharmacokinetic properties and pharmacological effects in animal models.

By following a systematic and rigorous approach to its characterization, the full therapeutic potential of 1-Phenyl-4-(piperidin-3-yl)piperazine can be elucidated.

References

- Radioligand binding methods: practical guide and tips. (URL: )

- Radioligand binding methods: practical guide and tips. (URL: )

-

Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. (URL: [Link])

-

Radioligand binding assays and their analysis - PubMed. (URL: [Link])

-

Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

-

Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL - EMBL-EBI. (URL: [Link])

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

-

Human 5-HT1A Receptor Membrane Preparation - GenScript. (URL: [Link])

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. - R Discovery. (URL: [Link])

-

Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. (URL: [Link])

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

-

Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. scite.ai [scite.ai]

- 7. journals.physiology.org [journals.physiology.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. genscript.com [genscript.com]

HPLC method development for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride analysis

An Application Note and Protocol for the HPLC Analysis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Abstract

This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. This molecule, a basic compound containing multiple nitrogen atoms, presents unique challenges in chromatography, including poor peak shape and variable retention. This guide details a systematic approach, from initial analyte characterization to method optimization, grounded in the fundamental principles of chromatography. We will explore critical parameters such as column chemistry, mobile phase pH, and organic modifier selection to achieve optimal separation. The protocols provided herein are designed for researchers, scientists, and drug development professionals to establish a self-validating analytical method suitable for quality control and research applications.

Introduction: Understanding the Analytical Challenge

1-Phenyl-4-(piperidin-3-yl)piperazine is a disubstituted piperazine derivative. The presence of two saturated heterocyclic rings (piperazine and piperidine) and a phenyl group defines its physicochemical properties. As a dihydrochloride salt, the compound is supplied in a protonated, water-soluble form.[1] The primary analytical challenge stems from its basic nature. The molecule possesses multiple secondary and tertiary amines, making it susceptible to protonation. The basicity of piperazine itself is well-documented, with two pKa values.[2] Such basic compounds often interact strongly with residual silanol groups on the surface of traditional silica-based HPLC columns, leading to significant peak tailing and poor reproducibility.

Therefore, a successful HPLC method must be designed to control the ionization state of the analyte and minimize undesirable secondary interactions with the stationary phase. This guide provides the scientific rationale and a step-by-step protocol to achieve this.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient method development.

-

Structure: C₁₅H₂₃N₃. The molecule contains a hydrophobic phenyl group and two polar heterocyclic amine moieties.

-

UV Absorbance: The phenyl group acts as a chromophore. Phenylpiperazine derivatives exhibit significant UV absorbance, typically with a maximum (λ_max) around 240-255 nm.[3][4] Therefore, UV detection is a suitable and straightforward choice for quantification. A detection wavelength of 254 nm is a logical starting point.

-

Acidity/Basicity (pKa): Piperazine has two pKa values, approximately 5.4 and 9.7.[2] The exact pKa values for 1-Phenyl-4-(piperidin-3-yl)piperazine will be influenced by its substituents, but they will remain in the basic range. This is the most critical parameter for method development. To ensure consistent retention and symmetrical peak shape in RP-HPLC, the mobile phase pH should be controlled to keep the analyte in a single, stable ionic form, ideally at least 1.5 to 2 pH units away from its pKa values.[5]

-

Polarity (LogP): The combination of a non-polar phenyl ring and polar amine groups gives the molecule an intermediate polarity. The predicted XLogP3 for similar structures like N-phenylpiperidine is around 3.0, suggesting sufficient hydrophobicity for good retention on a reversed-phase column.[6]

Based on this profile, a reversed-phase HPLC method is the most appropriate approach. The key to success will be the strategic selection of the column and, most importantly, the buffered mobile phase to control the analyte's ionization and mitigate silanol interactions.

Strategic HPLC Method Development

Our strategy is a systematic, multi-phase process designed to efficiently identify and refine the optimal chromatographic conditions.

Caption: A systematic workflow for HPLC method development.

Column Selection: The Foundation of Separation

For basic compounds, column choice is paramount to preventing peak tailing.

-

Primary Recommendation: An Ascentis® C18 or equivalent high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). These columns have a lower density of free silanol groups, reducing the sites for secondary interactions. A C18 phase provides the necessary hydrophobic interaction with the phenyl ring of the analyte.[7]

-

Alternative Selectivity: If the C18 column fails to provide adequate retention or resolution from impurities, consider columns with alternative stationary phases:

-

Phenyl Column: Offers π-π interactions with the analyte's aromatic ring, providing a different selectivity mechanism.

-

Embedded Polar Group (e.g., RP-Amide): These phases are more resistant to dewetting in highly aqueous mobile phases and can offer unique selectivity for basic compounds through hydrogen bonding.[7][8]

-

Mobile Phase Design: Controlling Analyte Behavior

The mobile phase composition directly influences retention, selectivity, and peak shape.

-

Organic Modifier: Acetonitrile is generally the preferred solvent over methanol for the analysis of basic compounds. It typically yields better peak shapes, has a lower viscosity (resulting in lower backpressure), and a lower UV cutoff wavelength.[9]

-

Aqueous Phase and pH Control: This is the most critical factor. Given the basic nature of the analyte, operating at a low pH is the most common and effective strategy. By maintaining a pH of 2.5-3.5, all amine functional groups will be consistently protonated. This positive charge helps prevent interactions with residual silanol groups (which are protonated and neutral at this pH) and ensures a single ionic species is present, leading to sharp, symmetrical peaks.

-

Recommended Buffer: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 3.0 with phosphoric acid is an excellent starting point. Phosphate provides good buffering capacity in this pH range.[7] For LC-MS applications, a volatile buffer like 0.1% formic acid in water would be necessary.

-

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

Experimental Protocols

Preparation of Solutions

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

-

Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate solution in HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): HPLC-grade acetonitrile.

Protocol 1: Initial Scouting Gradient

This initial run helps to determine the approximate retention time of the analyte and the necessary organic solvent concentration for elution.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | General purpose reversed-phase column suitable for moderately polar compounds. |

| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 | Low pH ensures consistent protonation of the basic analyte, improving peak shape. |

| Mobile Phase B | Acetonitrile | Preferred organic modifier for basic compounds. |

| Gradient | 5% to 95% B over 15 minutes | A wide gradient to ensure the analyte elutes and to visualize any late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. Can be optimized later. |

| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |

| Injection Vol. | 10 µL | Standard volume, can be adjusted to meet sensitivity needs. |

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the Working Standard Solution (50 µg/mL).

-

Run the gradient method as described in the table.

-

Analyze the resulting chromatogram to determine the retention time (t_R) and the approximate %B at which the analyte elutes.

Protocol 2: Method Optimization

Based on the results of the scouting run, the method can be optimized for speed, efficiency, and resolution. Let's assume the analyte eluted at 9 minutes in the scouting run, which corresponds to approximately 59% B.

Option A: Isocratic Method (Preferred for Simplicity and Speed) If the scouting chromatogram is clean with no interfering peaks, an isocratic method is ideal.

-

Calculate Isocratic %B: A good starting point is slightly lower than the elution percentage from the gradient run. Let's start with a mobile phase composition of 50% Acetonitrile (B) and 50% Buffer (A) .

-

Run the Isocratic Method: Use the same parameters as the scouting run but with the fixed mobile phase composition.

-

Adjust %B:

-

If retention time is too long (e.g., >10 min), increase the percentage of acetonitrile.

-

If retention time is too short (e.g., <3 min), decrease the percentage of acetonitrile.

-

-

Aim for a retention time between 4 and 8 minutes with a k' (retention factor) between 2 and 10 for optimal robustness.

Option B: Focused Gradient Method (for Complex Samples) If impurities are present, a gradient method provides better resolution.

-

Design a Focused Gradient: Based on the scouting run, create a shallower gradient around the elution point. For example:

-

0-2 min: Hold at 35% B

-

2-10 min: Gradient from 35% to 65% B

-

10-11 min: Gradient to 95% B (column wash)

-

11-15 min: Hold at 95% B

-

15.1-20 min: Return to 35% B and re-equilibrate

-

-

Optimize the Gradient Slope: Adjust the rate of change of %B/min to improve the separation between the main peak and any impurities.

Expected Results and Troubleshooting

The optimized method should yield a sharp, symmetrical peak for 1-Phenyl-4-(piperidin-3-yl)piperazine with a tailing factor between 0.9 and 1.3.

| Parameter | Target Value |

| Retention Time | 4 - 8 minutes |

| Tailing Factor | 0.9 - 1.3 |

| Theoretical Plates | > 4000 |

| Resolution (from nearest peak) | > 2.0 |

Troubleshooting:

-

Peak Tailing: If tailing persists even at low pH, it may indicate strong silanol interactions. Consider a different brand of C18 column known for superior end-capping or switch to an alternative phase like a Phenyl column. Increasing the buffer concentration (e.g., to 50 mM) can also sometimes improve peak shape.

-

Low Retention: If the analyte is not well-retained even with low organic content, it indicates the compound is too polar for the selected conditions. In this rare case, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach could be explored, though it is generally not the first choice for this type of molecule.

-

Variable Retention Times: This usually points to inadequate system equilibration or a poorly buffered mobile phase. Ensure the buffer is within its effective pH range and allow sufficient time for the column to equilibrate between runs.

Conclusion

The analysis of basic compounds like 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride by RP-HPLC is highly achievable with a systematic method development approach. The key to success lies in controlling the mobile phase pH to maintain the analyte in a consistent, protonated state, thereby minimizing secondary interactions with the stationary phase and ensuring sharp, reproducible peaks. The use of a high-purity, end-capped C18 column with an acidic phosphate buffer and acetonitrile as the organic modifier provides a robust starting point. The protocols outlined in this application note serve as a comprehensive guide for developing and optimizing a method suitable for routine analysis in a drug development or quality control environment.

References

- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.

- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.

- NTU Journal of Pure Sciences. (2024).

-

PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. [Link]

-

LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

-

ZirChrom. (2004). Method Development Guide. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-phenyl-. [Link]

-

ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 1-Phenylpiperidine. [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. uregina.ca [uregina.ca]

- 3. Piperazine, 1-phenyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Developing HPLC Methods [sigmaaldrich.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. hplc.eu [hplc.eu]

How to prevent degradation of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride during long-term storage

Welcome to the technical support guide for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (CAS 1281095-50-8). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during long-term storage. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the quality of your chemical reagents.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

Q1: What is the optimal temperature for long-term storage?

For long-term storage, it is strongly recommended to store the solid compound at -20°C .[1][2] Some suppliers may ship the product at ambient temperature for short durations, but for periods extending from months to years, sub-zero temperatures are critical to minimize thermal degradation.[1] Storing stock solutions also requires low temperatures, with -20°C suitable for short-term (1 month) and -80°C for long-term (over 6 months) storage.[3][4]

Q2: Why is the dihydrochloride salt form used, and how does it impact stability?

The compound is supplied as a dihydrochloride salt to enhance its stability and improve its handling characteristics. Converting amines to their hydrochloride salts is a common practice in pharmaceuticals for several reasons:

-

Increased Stability: Amine hydrochlorides generally have a longer shelf-life than their corresponding free bases.[5] The salt form is less susceptible to certain degradation pathways.

-

Improved Water Solubility: The salt form significantly increases water solubility, which is often desirable for biological assays and formulation development.[5]

-

Solid-State Properties: Free bases of amines can be oily or sticky, making them difficult to weigh and handle accurately. Hydrochloride salts are typically crystalline solids, which are easier to manage in a laboratory setting.[6]

Q3: How critical is it to protect the compound from moisture?

It is highly critical . Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This can lead to several problems:

-

Physical Changes: Absorption of water can cause the powder to clump or, in cases of high humidity, deliquesce (dissolve into a liquid).[7]

-

Chemical Degradation: The presence of water can facilitate hydrolysis, a common degradation pathway for many active compounds.[8]

-

Inaccurate Weighing: A hygroscopic compound's weight will be artificially inflated by absorbed water, leading to errors in solution preparation.

Therefore, always store the compound in a tightly sealed container, preferably within a desiccator or a controlled low-humidity environment.[2][9]

Q4: What are the primary degradation pathways I should be concerned about?

While specific degradation studies on 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride are not extensively published, based on its structure (containing piperazine and piperidine rings), the primary concerns are:

-

Hydrolysis: As with many pharmaceuticals, hydrolysis can be a significant degradation route, particularly if the compound is exposed to moisture.[8]

-

Oxidation: The piperazine moiety can be susceptible to oxidation.[10] This process can be catalyzed by trace metals, such as copper.[10]

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions. Studies on piperazine have shown that thermal degradation can lead to ring-opening and the formation of various byproducts.[10][11][12]

-

Photodegradation: Some piperidine and piperazine derivatives are light-sensitive.[8][9] While the photosensitivity of this specific compound is not documented, it is best practice to store it protected from light.[3]

Q5: What are the visible signs of degradation?

Visible signs that your compound may have degraded include:

-

Change in Color: A shift from a white or off-white powder to yellow or brown.

-

Change in Physical State: Clumping, melting, or the appearance of a liquid layer indicates significant moisture absorption or degradation.

-

Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

If you observe any of these changes, the purity of the compound should be verified analytically before use.

Troubleshooting Guide

This section provides a logical framework for addressing specific issues you might encounter.

Issue 1: The compound was left at room temperature for an extended period.

If the container was sealed and protected from light and moisture, short-term exposure (a few days to a week) may not cause significant degradation. However, for longer periods, the risk of thermal degradation increases.

Recommended Action:

-

Visual Inspection: Check for any changes in color or physical state.

-

Purity Analysis: The most reliable approach is to perform a purity analysis. A High-Performance Liquid Chromatography (HPLC) method is recommended to check for the appearance of degradation products.

-

Decision: If the purity is confirmed to be within an acceptable range for your application (e.g., >98%), the compound can likely still be used. If new peaks are observed in the chromatogram, the compound's integrity is compromised.

Issue 2: The compound appears clumpy or has changed color.

This is a strong indicator of moisture absorption and potential chemical degradation.

Recommended Action:

-

Do Not Use in Critical Assays: Avoid using this batch for sensitive or quantitative experiments until its purity is verified.

-

Analytical Verification: Perform HPLC or LC-MS analysis to determine the purity and identify potential degradation products.

-

Proper Disposal: If significant degradation is confirmed, the compound should be disposed of according to your institution's chemical waste guidelines.

Issue 3: Inconsistent experimental results using an older batch of the compound.

Inconsistent results are a common consequence of using a degraded reagent. Phenyl piperazines, in particular, have shown analyte degradation after extended storage, even when frozen.[13]

Recommended Action:

-

Quarantine the Batch: Immediately stop using the suspect batch of the compound.

-

Procure a New Batch: Obtain a new, certified batch of the compound from a reputable supplier.

-

Comparative Analysis: Repeat a key experiment using both the old and new batches side-by-side. If the results differ significantly, it confirms the degradation of the old batch.

-

Purity Check: If possible, run an HPLC analysis on the old batch to confirm the presence of impurities.

Logical Flow for Handling a Potentially Compromised Sample

The following diagram outlines the decision-making process when the stability of your compound is .

Caption: Decision tree for handling a potentially compromised sample.

Recommended Protocols

Protocol 1: Optimal Long-Term Storage

-

Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and frequent exposure to the atmosphere, aliquot the solid compound into smaller, single-use vials upon receipt.[3] Use pre-weighed amounts suitable for your typical experiments.

-

Use Inert Gas: Before sealing the vials, flush them with an inert gas like argon or nitrogen to displace oxygen and moisture.

-

Seal Tightly: Use vials with high-quality, airtight seals (e.g., screw caps with PTFE liners).

-

Primary Storage: Place the sealed vials in a labeled secondary container.

-

Secondary Storage: Store the secondary container at -20°C in a non-cycling (manual defrost) freezer.

-

Desiccation: For added protection, place the secondary container inside a desiccator at -20°C.

-

Light Protection: Ensure the storage location is dark, or use amber vials to protect against photodegradation.[3]

Protocol 2: Purity Assessment by Reverse-Phase HPLC (General Method)

This protocol provides a general starting point for assessing the purity of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. Method optimization may be required.

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 239 nm or 254 nm).[14]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Compare the chromatogram to a reference standard or a previously analyzed batch of known high purity. The appearance of new peaks or a significant decrease in the main peak area indicates degradation.

-

Workflow for Stability Assessment

Caption: Experimental workflow for a long-term stability study.

Summary of Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | -20°C (long-term) | Minimizes thermal degradation and slows reaction kinetics.[1][2] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture to prevent oxidation and hydrolysis. |

| Humidity | Dry / Desiccated | Prevents moisture absorption (hygroscopicity) and hydrolysis.[7][9] |

| Light | Dark / Amber Vials | Protects against potential photodegradation.[3][9] |

| Container | Tightly Sealed, Airtight Vials | Prevents exposure to atmospheric contaminants. |

| Handling | Aliquot to Avoid Freeze-Thaw | Reduces moisture introduction and mechanical stress from temperature cycling.[3] |

References

- Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- Gajewska, M., et al. (2019).

- Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia.

- Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.

- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.

- Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

- MedKoo Biosciences. (n.d.). TCO-amine HCl salt | CAS#N/A.

- CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.

- Al-Neaimy, U. I., et al. (2022).

- Grokipedia. (n.d.). Hydrochloride.

- BenchChem. (n.d.).

- MedChemExpress. (2026). TCO-amine hydrochloride-SDS.

- Al-Tannak, N. F., et al. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.

- Al-Neaimy, U. I., et al. (2022). Analytical Methods for Piperazine Detection. Scribd.

- Vector Labs. (n.d.).

- ACS Publications. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.

- CDH Fine Chemical. (n.d.).

- Wikipedia. (n.d.). Hydrochloride.